molecular formula C15H23NO4 B6594889 Salbutamol acetate CAS No. 1420043-41-9

Salbutamol acetate

Cat. No.: B6594889
CAS No.: 1420043-41-9
M. Wt: 281.35 g/mol
InChI Key: WZFWQUNNFLNQDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Salbutamol acetate can be synthesized through several methods. One common route involves the reaction of 4-hydroxyacetophenone with formaldehyde and hydrochloric acid to produce 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate, which is subsequently brominated to yield a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone. This is finally converted to the free base by treatment with a sodium carbonate solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Salbutamol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Salbutamol acetate has a wide range of scientific research applications:

Mechanism of Action

Salbutamol acetate works by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes the relaxation of bronchial smooth muscle and dilation of the airways. The increased cAMP levels result in the phosphorylation of muscle regulatory proteins and modification of cellular calcium concentrations, facilitating muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salbutamol acetate is unique due to its high selectivity for beta-2 adrenergic receptors, which minimizes its effects on beta-1 receptors in the heart. This selectivity makes it particularly effective for treating respiratory conditions with fewer cardiovascular side effects compared to less selective beta agonists .

Properties

IUPAC Name

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-10(17)20-9-12-7-11(5-6-13(12)18)14(19)8-16-15(2,3)4/h5-7,14,16,18-19H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFWQUNNFLNQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420043-41-9
Record name 1420043-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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